molecular formula C15H37N3O7P2 B10766339 Farnesyl pyrophosphate ammonium salt

Farnesyl pyrophosphate ammonium salt

Cat. No.: B10766339
M. Wt: 433.42 g/mol
InChI Key: GSWRJNPTNZUHOV-UHFFFAOYSA-N
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Description

Farnesyl pyrophosphate ammonium salt is a chemical compound that plays a crucial role in the biosynthesis of terpenes and terpenoids, which are essential components in various biological processes. It is an intermediate in the mevalonate pathway, contributing to cholesterol homeostasis, signal transduction, and cell proliferation . This compound is also a precursor for sterols, dolichols, geranylgeranyl pyrophosphate, and ubiquinone .

Comparison with Similar Compounds

Farnesyl pyrophosphate ammonium salt is unique compared to other similar compounds due to its specific role in the mevalonate pathway and its involvement in multiple biological processes. Similar compounds include:

This compound stands out due to its versatility and its critical role in both basic biological functions and potential therapeutic applications.

Properties

IUPAC Name

triazanium;[oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7P2.3H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);3*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWRJNPTNZUHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H37N3O7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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